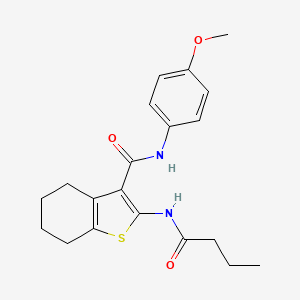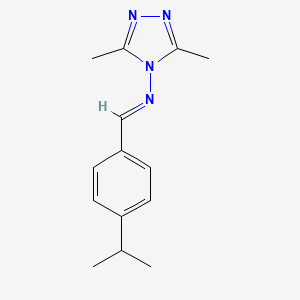![molecular formula C17H15BrN2OS B15039454 (2E)-2-[(4-bromophenyl)imino]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B15039454.png)
(2E)-2-[(4-bromophenyl)imino]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-BROMOPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-BROMOPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of 4-bromobenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (2E)-2-[(4-BROMOPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-BROMOPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-BROMOPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it may modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated building block used in organic synthesis.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
2-Chloro-4-fluorophenol: Used in the synthesis of fluorinated compounds and as an intermediate in organic synthesis.
Uniqueness
(2E)-2-[(4-BROMOPHENYL)IMINO]-5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring with bromophenyl and methylphenyl groups. This structure imparts specific chemical properties, such as reactivity towards nucleophiles and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15BrN2OS |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)imino-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15BrN2OS/c1-11-4-2-3-5-12(11)10-15-16(21)20-17(22-15)19-14-8-6-13(18)7-9-14/h2-9,15H,10H2,1H3,(H,19,20,21) |
InChI Key |
WCRQXHHNADAHMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B15039376.png)
![[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B15039381.png)
![4-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate](/img/structure/B15039389.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B15039393.png)
![3-isopropyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15039397.png)
![{3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15039400.png)
![5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15039408.png)

![(5E)-3-benzyl-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15039420.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B15039461.png)
![(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15039464.png)
![N'-[(5-methyl-2-thienyl)methylene]isonicotinohydrazide](/img/structure/B15039472.png)
![N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B15039480.png)
